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Compound of Interest

Compound Name: IR-825

Cat. No.: B15554127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular research and therapeutic development, the ability to track cells

non-invasively over extended periods is paramount. Near-infrared (NIR) fluorescent dyes have

emerged as indispensable tools for this purpose, offering deep tissue penetration and minimal

autofluorescence. This guide provides a comprehensive validation of IR-825 for long-term cell

tracking studies, presenting a comparative analysis with other commonly used NIR dyes,

namely Indocyanine Green (ICG) and Cypate.

Performance Comparison of NIR Dyes
To facilitate an objective assessment, the following tables summarize the key performance

indicators of IR-825, ICG, and Cypate based on available experimental data.
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Property IR-825
Indocyanine Green
(ICG)

Cypate

Excitation Max (nm) ~780 - 820 ~780 nm ~778 nm

Emission Max (nm) ~820 - 850
~810 nm in water,

~830 nm in blood
~805 nm

Quantum Yield Data not available

2.9% in water, can be

enhanced in micelles

or when bound to

albumin[1]

Data not available

Photostability Data not available

Prone to

photobleaching,

especially in aqueous

solutions[2]

Data not available

Primary Application

NIR fluorescence

imaging, Photothermal

therapy[3]

In vivo imaging,

Angiography
In vivo tumor imaging

Table 1: Photophysical Properties. A comparison of the key photophysical characteristics of IR-
825, ICG, and Cypate. While spectral properties are similar, significant differences in quantum

yield and photostability can impact experimental outcomes.
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Dye Cell Type IC50 Value Exposure Time Reference

Indocyanine

Green (ICG)

Human Retinal

Pigment

Epithelial

(HRPE) cells

0.062% (w/v) 24 hours [4]

Indocyanine

Green (ICG)

Human Retinal

Pigment

Epithelial

(HRPE) cells

0.041% (w/v) 48 hours [4]

Indocyanine

Green (ICG)

Human Retinal

Pigment

Epithelial

(HRPE) cells

0.035% (w/v) 72 hours [4]

Indocyanine

Green (ICG)

A549 lung

cancer cells (with

PDT)

88.28 µM 4 hours [5]

Indocyanine

Green (ICG)

MCF-7 breast

cancer cells (with

PDT)

~75 µM Not specified [6]

Table 2: Cytotoxicity Data (IC50 Values). This table presents the half-maximal inhibitory

concentration (IC50) of Indocyanine Green on various cell lines. Data for IR-825 and Cypate on

comparable cell types for direct comparison is limited in the reviewed literature. It is crucial to

note that the cytotoxic effects of ICG are often evaluated in the context of photodynamic

therapy (PDT), where light activation enhances its toxicity to target cells.

Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below

are representative protocols for cell labeling with NIR dyes.

Protocol 1: General Cell Labeling with IR-825
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This protocol provides a general guideline for labeling cells with IR-825. Optimization of dye

concentration and incubation time is recommended for specific cell types.

Materials:

IR-825 dye

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), sterile

Complete cell culture medium

Cells of interest in suspension

Procedure:

Prepare IR-825 Stock Solution: Dissolve IR-825 powder in anhydrous DMSO to prepare a 1

mM stock solution. Vortex thoroughly to ensure complete dissolution. Store the stock solution

at -20°C, protected from light.

Cell Preparation: Harvest and count the cells. Centrifuge the cells at 300 x g for 5 minutes

and discard the supernatant. Resuspend the cell pellet in pre-warmed, serum-free culture

medium or PBS to a concentration of 1 x 10^6 cells/mL.

Labeling: Add the IR-825 stock solution to the cell suspension to achieve a final

concentration in the range of 1-10 µM. A starting concentration of 5 µM is recommended.

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently agitate

the cells every 10 minutes to ensure uniform labeling.

Washing: Stop the labeling reaction by adding at least 5 volumes of complete culture

medium. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

Final Wash: Wash the cells twice with sterile PBS to remove any unbound dye.

Resuspension: Resuspend the labeled cells in the appropriate medium for your downstream

applications (e.g., in vivo injection, in vitro culture).
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Protocol 2: Labeling Human T Cells with a Heptamethine
Cyanine Dye (General Protocol)
This protocol is a general guide for labeling primary human T cells, which can be adapted for

IR-825.

Materials:

Primary human T cells

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Heptamethine cyanine dye (e.g., IR-825)

DMSO

PBS

Procedure:

Cell Culture: Culture primary human T cells in RPMI 1640 medium supplemented with 10%

FBS and appropriate cytokines.

Dye Preparation: Prepare a 1 mM stock solution of the dye in DMSO.

Cell Staining:

Wash the T cells once with serum-free RPMI 1640 medium.

Resuspend the cells at a concentration of 1 x 10^7 cells/mL in serum-free RPMI 1640.

Add the dye stock solution to the cell suspension to a final concentration of 1-10 µM.

Incubate for 10-15 minutes at 37°C in the dark.

Washing:
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Add an equal volume of FBS to the cell suspension to stop the staining.

Fill the tube with PBS and centrifuge at 400 x g for 5 minutes.

Wash the cells two more times with complete RPMI 1640 medium.

Cell Viability and Staining Efficiency Assessment:

Assess cell viability using a trypan blue exclusion assay or a viability staining kit.

Determine staining efficiency using flow cytometry.

In Vivo Administration: Resuspend the labeled T cells in sterile PBS for intravenous injection

into the animal model.

Visualization of Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams were

generated using Graphviz.
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Dye and Cell Preparation

Cell Labeling

Washing

Downstream Applications

Prepare 1 mM Dye Stock in DMSO

Harvest and Wash Cells

Resuspend Cells in Serum-Free Medium

Add Dye to Cell Suspension

Incubate at 37°C (15-30 min)

Stop Labeling with Complete Medium

Centrifuge and Discard Supernatant

Wash Twice with PBS

Resuspend in Appropriate Medium

In Vivo Injection or In Vitro Culture
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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